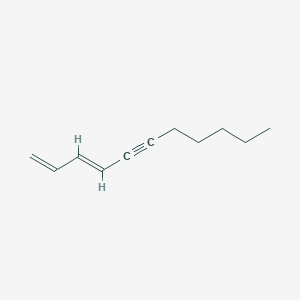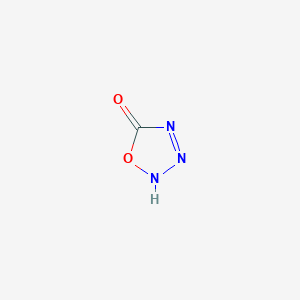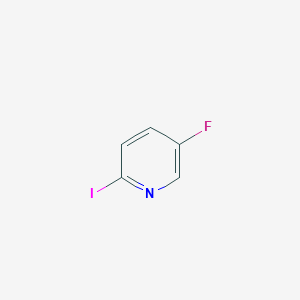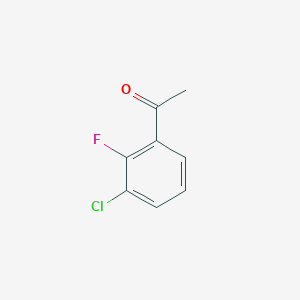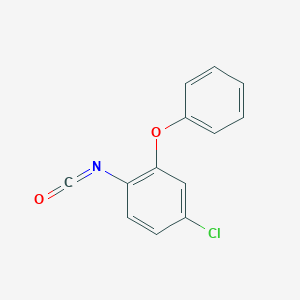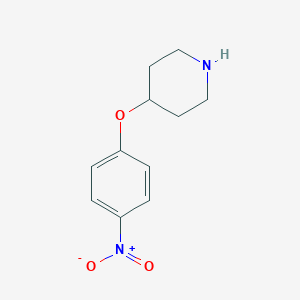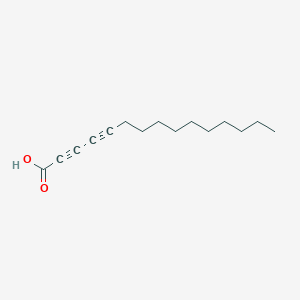
2,4-Pentadecadiynoic Acid
説明
Synthesis Analysis
The synthesis of pentadecynoic acids, including those with unsaturation at different positions, has been explored through various methods. The Ahmad-Strong synthesis provides a route to produce pentadecynoic acids with high overall yields by refining a five-step method, demonstrating an efficient synthesis approach for such compounds (Howton & Stein, 1969). Additionally, the formation of 2,4-pentadiynyl-1 radical in crossed beams reactions showcases a method to synthesize reactive carbon-chain molecules, highlighting the complex dynamics involved in the creation of such radicals (Guo et al., 2006).
Molecular Structure Analysis
The structural orientation of 2,4-pentadienoic acid in reactions has been analyzed, showing a preference for certain isomeric forms depending on the reaction conditions. This insight into the molecular structure and reactivity offers a foundational understanding of how these compounds behave chemically (Titov & Kuznetsova, 1960).
Chemical Reactions and Properties
The study of pentadienylmetal compounds provides an understanding of the chemical reactions and properties of these entities. The chemistry of 2,4-pentadienylmetal compounds, including their geometries and applications in organic synthesis, showcases the versatility and complexity of these substances (Yasuda & Nakamura, 1985).
Physical Properties Analysis
The physical properties of compounds containing pentadecyl chains, such as their solubility and thermal stability, have been examined. These studies contribute to our understanding of how the presence of pentadecyl chains influences the physical characteristics of materials (More, Pasale, & Wadgaonkar, 2010).
Chemical Properties Analysis
The reactivity and interaction of 2,4-pentadiynoic acid derivatives in various chemical environments have been explored. For instance, the synthesis and characterization of polyamides containing pendant pentadecyl chains provide insights into the chemical properties of these compounds, highlighting their potential for creating materials with tailored characteristics (More, Pasale, & Wadgaonkar, 2010).
科学的研究の応用
Application 1: Metabolic and Heart Health
- Summary of Application: Pentadecanoic acid (C15:0) is found in butter and is necessary in the diet to support long-term metabolic and heart health .
- Methods of Application: The studies involved 148 clinically relevant biomarkers measured across 12 primary human cell systems, mimicking various disease states, that were treated with C15:0 at four different concentrations (1.9 to 50 μM) and compared to non-treated control systems .
- Results: C15:0 was non-cytotoxic at all concentrations and had dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems .
Application 2: Longevity Enhancement
- Summary of Application: Pentadecanoic acid (C15:0) activates AMPK and inhibits mTOR, both of which are core components of the human longevity pathway .
- Methods of Application: Human cell-based molecular phenotyping assays were used to compare C15:0 with three longevity-enhancing candidates: acarbose, metformin, and rapamycin .
- Results: At their optimal doses, C15:0 (17 µM) and rapamycin (9 µM) shared 24 activities across 10 cell systems, including anti-inflammatory (e.g., lowered MCP-1, TNFα, IL-10, IL-17A/F), antifibrotic, and anticancer activities .
Application 3: Mood Disorders Treatment
- Summary of Application: Pentadecanoic acid (C15:0) has cell-based properties similar to bupropion, a compound commonly used to treat depression and other mood disorders .
- Methods of Application: The studies involved treating various disease states with C15:0 at different concentrations (1.9 to 50 μM) and comparing the results to non-treated control systems .
- Results: At 1.9 and 5.6 μM, C15:0 had cell-based properties similar to bupropion .
Application 4: Antimicrobial and Anticancer Therapeutic
- Summary of Application: Pentadecanoic acid (C15:0) mimics the activities of common therapeutics for microbial infections and cancer .
- Methods of Application: The studies involved treating various disease states with C15:0 at different concentrations (1.9 to 50 μM) and comparing the results to non-treated control systems .
- Results: At 5.6 μM, C15:0 mimicked two antimicrobials, climabazole and clarithromycin . At 50 μM, C15:0 activities matched that of two common anti-cancer therapeutics, gemcitabine and paclitaxel .
Application 5: Essential Fatty Acid
- Summary of Application: Pentadecanoic acid (C15:0) is an essential odd-chain saturated fatty acid with broad activities relevant to protecting cardiometabolic, immune, and liver health .
- Methods of Application: The studies involved treating various disease states with C15:0 at different concentrations and comparing the results to non-treated control systems .
- Results: C15:0 activates AMPK and inhibits mTOR, both of which are core components of the human longevity pathway .
Application 6: Comparison with Omega-3
- Summary of Application: Pentadecanoic acid (C15:0) has been compared to eicosapentaenoic acid (EPA) to evaluate the possibility that pentadecanoic acid is a previously unrecognized essential fatty acid .
- Methods of Application: The studies involved treating various disease states with C15:0 at different concentrations (1.9 to 50 μM) and comparing the results to non-treated control systems .
- Results: While 12 clinically relevant activities were shared between C15:0 and EPA at 17 μM, C15:0 had an additional 28 clinically relevant activities, especially anti-inflammatory, that were not present in EPA .
将来の方向性
Pentadecanoic acid (C15:0), an odd-chain saturated fat found in butter, is an essential fatty acid that is necessary in the diet to support long-term metabolic and heart health . It has dose-dependent and clinically relevant activities across numerous human cell-based systems that were broader and safer than EPA, and C15:0 activities paralleled common therapeutics for mood disorders, microbial infections, and cancer . These studies further support the emerging role of C15:0 as an essential fatty acid .
特性
IUPAC Name |
pentadeca-2,4-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCJABKXJJKZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639867 | |
| Record name | Pentadeca-2,4-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Pentadecadiynoic Acid | |
CAS RN |
174063-99-1 | |
| Record name | Pentadeca-2,4-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Pentadecadiynoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



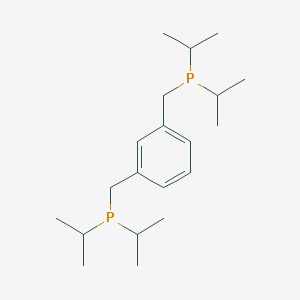
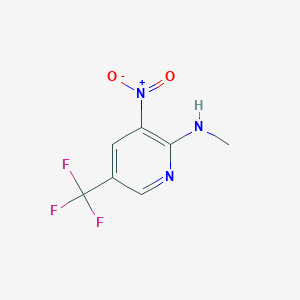
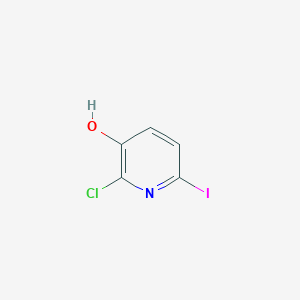
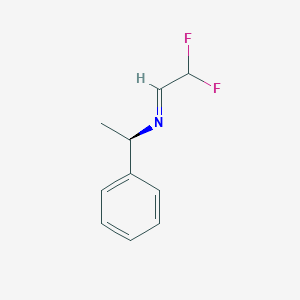
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)
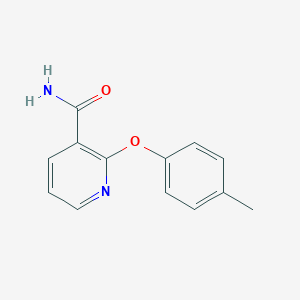
![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)
